Saralasin - 34273-10-4

Saralasin

Catalog Number: EVT-338162
CAS Number: 34273-10-4
Molecular Formula: C42H65N13O10
Molecular Weight: 912.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saralasin, scientifically known as 1-Sarcosine-8-alanine-angiotensin II or [Sar1-Ala8]AII, is a synthetic peptide analog of angiotensin II (AII) []. It serves as a competitive antagonist of AII, meaning it binds to AII receptors but doesn't elicit the same biological response [, ]. Saralasin is instrumental in scientific research, particularly for investigating the renin-angiotensin system (RAS) and its role in various physiological processes, such as blood pressure regulation [].

Angiotensin II

Compound Description: Angiotensin II (AII) is a potent octapeptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. It acts as a vasoconstrictor, increasing blood pressure by narrowing blood vessels. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further contributing to blood pressure regulation [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Relevance: Angiotensin II is the endogenous ligand for the receptors that saralasin targets. Saralasin acts as a competitive antagonist of angiotensin II, meaning it binds to the same receptors but does not elicit the same biological response. This competitive antagonism forms the basis for using saralasin to study the physiological and pathological roles of the renin-angiotensin system and for its potential as a diagnostic tool and therapeutic agent in hypertension [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Angiotensin III

Compound Description: Angiotensin III is a heptapeptide hormone formed by the removal of the N-terminal amino acid from angiotensin II. It is less potent than angiotensin II but retains some ability to stimulate aldosterone release and cause vasoconstriction [].

Relevance: Angiotensin III is a naturally occurring metabolite of saralasin's primary target, angiotensin II. Understanding the balance and activity of both angiotensin II and angiotensin III in the renin-angiotensin system is important for interpreting the effects of saralasin [].

1-Sar-8-Ile-Angiotensin II

Compound Description: This compound is another synthetic angiotensin II analog, similar to saralasin. It is a potent and selective antagonist of angiotensin II receptors [].

Relevance: The use of 1-Sar-8-Ile-Angiotensin II in research highlights the exploration of various angiotensin II antagonists alongside saralasin, aiming to understand and manipulate the renin-angiotensin system with greater precision [].

Bradykinin

Compound Description: Bradykinin is a peptide hormone that causes blood vessels to dilate (vasodilation), thereby lowering blood pressure. It also increases vascular permeability and is involved in pain and inflammation [].

Relevance: The studies highlight that converting enzyme inhibitors, like captopril, can potentiate the effects of bradykinin. This suggests a potential interplay between the renin-angiotensin system, targeted by saralasin, and the kallikrein-kinin system (of which bradykinin is a key component) in regulating blood pressure, particularly in the context of sodium balance and hypertension [].

Captopril

Compound Description: Captopril is a drug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is used to treat high blood pressure, heart failure, and diabetic kidney disease. Captopril works by blocking the conversion of angiotensin I to angiotensin II, thereby reducing the levels of this potent vasoconstrictor in the body [, , ].

Relevance: Captopril and saralasin are both investigated for their blood pressure-lowering effects through different mechanisms. Comparing their effects helps elucidate the complex interplay within the renin-angiotensin system and its role in hypertension [, , ].

Cilazapril

Compound Description: Cilazapril is another ACE inhibitor, similar in action to captopril, used to treat hypertension and heart failure. It also blocks the conversion of angiotensin I to angiotensin II [].

Relevance: Similar to captopril, the study using cilazapril alongside saralasin investigates the role of the renin-angiotensin system in various physiological processes, in this specific case, related to ovarian hyperstimulation syndrome [].

Sodium Nitroprusside (SNP)

Compound Description: Sodium nitroprusside is a potent vasodilator that directly relaxes vascular smooth muscle, leading to a rapid decrease in blood pressure. It is used in hypertensive emergencies and during surgery to control blood pressure [].

Relevance: The study using sodium nitroprusside alongside saralasin highlights the contrasting effects of different vasodilators on blood flow distribution, offering insights into the specific actions of each drug and their potential for therapeutic applications [].

Propranolol

Compound Description: Propranolol is a beta-adrenergic receptor blocker used to treat various cardiovascular conditions, including high blood pressure, irregular heart rhythms, and chest pain (angina). It works by blocking the effects of the hormone epinephrine (adrenaline) [, ].

Relevance: The interaction between propranolol and saralasin in research helps researchers understand the involvement of the sympathetic nervous system in mediating some of saralasin's effects on renin release. It highlights the complex interplay between different physiological systems in regulating blood pressure [, ].

Synthesis Analysis

The synthesis of saralasin involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method typically includes the following steps:

  1. Preparation of the Resin: A suitable resin is chosen to anchor the first amino acid.
  2. Coupling Reactions: Each amino acid is activated (often using coupling reagents like Dicyclohexylcarbodiimide) and then coupled to the growing peptide chain on the resin.
  3. Deprotection Steps: Protecting groups on the amino acids are removed to allow for further coupling.
  4. Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid).
  5. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate saralasin from other by-products .

This synthesis strategy not only allows for efficient production but also enables modifications to enhance stability and receptor affinity.

Molecular Structure Analysis

Saralasin's molecular structure can be described by its specific sequence of amino acids and their spatial configuration. The molecular formula is C42_{42}H58_{58}N10_{10}O10_{10}, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Features:

  • Peptide Bonds: The backbone consists of peptide bonds linking the amino acids.
  • Side Chains: The modifications at positions one (sarcosine) and eight (alanine) are crucial for its biological activity and stability.
  • Conformation: Saralasin adopts a specific three-dimensional conformation that facilitates binding to angiotensin II receptors, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis

Saralasin participates in various chemical reactions primarily related to its interactions with receptors and its metabolism:

  1. Binding Reactions: As an angiotensin II receptor antagonist, saralasin competes with endogenous angiotensin II for binding sites on vascular smooth muscle cells.
  2. Metabolic Stability: The substitution of sarcosine at position one enhances resistance to enzymatic degradation by aminopeptidases, prolonging its action compared to native angiotensin II .
  3. Renin Release Modulation: Saralasin influences renin release through feedback mechanisms involving prostaglandins, demonstrating its role in regulating blood pressure .
Mechanism of Action

Saralasin functions primarily as a competitive antagonist at angiotensin II receptors (specifically AT1 receptors). Its mechanism involves:

  1. Receptor Binding: By binding to these receptors, saralasin blocks the effects of endogenous angiotensin II, which typically promotes vasoconstriction and increases blood pressure.
  2. Partial Agonism: Despite being an antagonist, saralasin exhibits partial agonistic activity due to its structural modifications, which can lead to a reduced physiological response compared to full agonists like angiotensin II .
  3. Physiological Effects: This blockade results in vasodilation and decreased blood pressure, making it useful in research settings related to hypertension.
Physical and Chemical Properties Analysis

Saralasin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 883.05 g/mol.
  • Solubility: Saralasin is soluble in water due to its peptide nature but may exhibit variable solubility depending on pH and ionic strength conditions.
  • Stability: The presence of sarcosine enhances stability against enzymatic degradation compared to native peptides .
  • pH Sensitivity: Its activity may vary with changes in pH, affecting its ionization state and receptor binding affinity.
Applications

Saralasin has been utilized primarily in research settings rather than clinical applications due to its historical context:

  1. Hypertension Research: It has been used in studies examining renovascular versus essential hypertension by assessing responses in patients when administered saralasin.
  2. Pharmacological Studies: Saralasin serves as a model compound for developing new angiotensin II receptor antagonists, contributing to advancements in antihypertensive therapies.
  3. Diagnostic Applications: Initially explored for diagnostic purposes in hypertensive patients before being discontinued due to reliability issues .

Properties

CAS Number

34273-10-4

Product Name

Saralasin

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C42H65N13O10

Molecular Weight

912.0 g/mol

InChI

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1

InChI Key

PFGWGEPQIUAZME-NXSMLHPHSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Solubility

Soluble to 1 mg/ml in H2O

Synonyms

N-methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-alanine; 1-(N-methylglycine)-5-L-valine-8-L-alanine-Angiotensin II; 1-Sar-8-ala-angiotensin II; 1-(N-methylglycine)-5-L-valine-8-L-alanine-Angiotensin II; Aralasin; P 113; Angiotensin II, 1-Sar-8-Ala; Angiotensin II, 1-Sarcosine-8-Alanine; angiotensin II, Sar(1)-Ala(8)-; angiotensin II, sarcosyl(1)-alanine(8)-; Anhydrous Saralasin Acetate; Hydrated Saralasin Acetate; Sar-Arg-Val-Tyr-Val-His-Pro-Ala; Saralasin; Saralasin Acetate; Saralasin Acetate, Anhydrous; Saralasin Acetate, Hydrated

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.